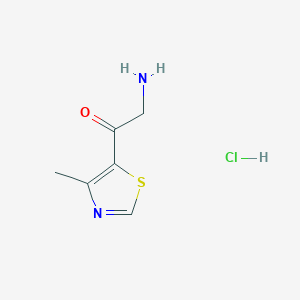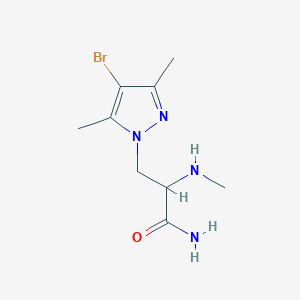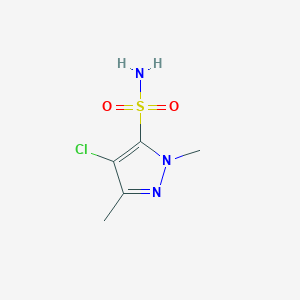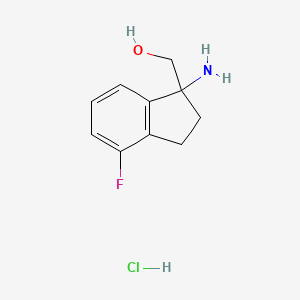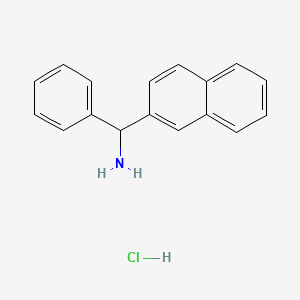
1-(Naphthalen-2-yl)-1-phenylmethanaminehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Naphthalen-2-yl)-1-phenylmethanaminehydrochloride is an organic compound that features a naphthalene ring and a phenyl group attached to a methanamine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Naphthalen-2-yl)-1-phenylmethanaminehydrochloride typically involves the following steps:
Formation of the Naphthalen-2-yl Group: The naphthalene ring can be synthesized through various methods, including the Friedel-Crafts alkylation or acylation reactions.
Attachment of the Phenyl Group: The phenyl group is introduced via a Grignard reaction, where phenylmagnesium bromide reacts with a suitable precursor.
Formation of Methanamine Backbone: The methanamine backbone is formed through reductive amination, where an aldehyde or ketone precursor reacts with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
1-(Naphthalen-2-yl)-1-phenylmethanaminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinones or benzoquinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Naphthoquinones, benzoquinones.
Reduction: Reduced amine derivatives.
Substitution: Alkylated or alkoxylated derivatives.
科学的研究の応用
1-(Naphthalen-2-yl)-1-phenylmethanaminehydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-(Naphthalen-2-yl)-1-phenylmethanaminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and target.
類似化合物との比較
Similar Compounds
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
Uniqueness
1-(Naphthalen-2-yl)-1-phenylmethanaminehydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a naphthalene ring and a phenyl group attached to a methanamine backbone makes it a versatile compound with diverse applications.
特性
分子式 |
C17H16ClN |
|---|---|
分子量 |
269.8 g/mol |
IUPAC名 |
naphthalen-2-yl(phenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C17H15N.ClH/c18-17(14-7-2-1-3-8-14)16-11-10-13-6-4-5-9-15(13)12-16;/h1-12,17H,18H2;1H |
InChIキー |
IQFAQRIKTPZACU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC3=CC=CC=C3C=C2)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


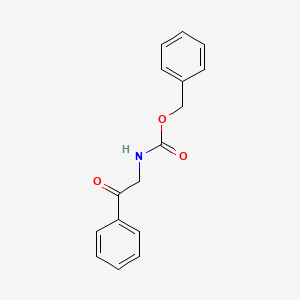
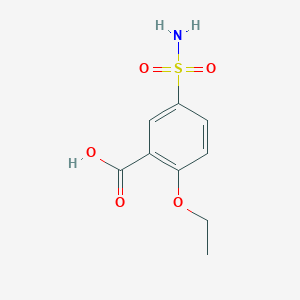
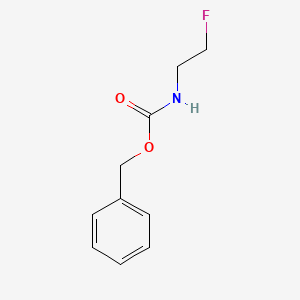

![tert-butyl N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydronaphthalen-2-yl]carbamate](/img/structure/B15307017.png)
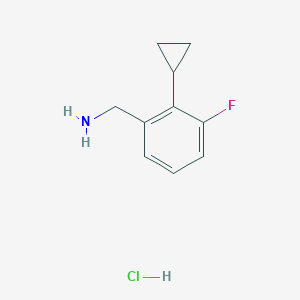
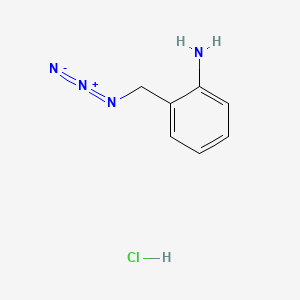
![rac-2-[(3R,4S)-2,6-dioxo-4-(trifluoromethyl)piperidin-3-yl]-4-hydroxy-2,3-dihydro-1H-isoindole-1,3-dione, trans](/img/structure/B15307031.png)
![Tert-butyl 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B15307039.png)
![benzyl N-[(1R)-1-cyano-2-methylpropyl]carbamate](/img/structure/B15307045.png)
